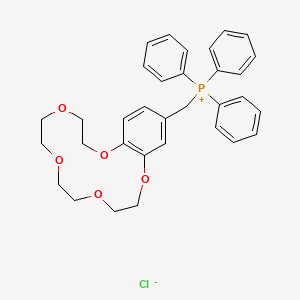

(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzyltriphenylphosphonium chloride and its derivatives has been explored in several studies. For instance, one study reports the unintentional synthesis of benzyltriphenylphosphonium chloride monohydrate during an attempt to create a silver dithiocarbamate complex . Another study details the synthesis of a benzyltriphenylphosphonium salt, providing a comprehensive analysis of its composition and structure using various analytical techniques . These studies highlight the importance of careful control of reaction conditions to obtain the desired phosphonium salts.

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium chloride has been determined using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with specific cell parameters and exhibits weak hydrogen bonding between the cation and anion . The crystal structure of related compounds, such as benzyltriphenylphosphonium bromide, has also been reported, showing the presence of Br- anions and cations in the lattice .

Chemical Reactions Analysis

The reactivity of benzyltriphenylphosphonium chloride has been explored in the context of its use as a counter-ion in the synthesis of other compounds. For example, the reaction with benzylbromide has been documented, as well as the treatment of the resulting compound with elemental bromine to obtain a derivative with Br3- anions . These studies demonstrate the versatility of benzyltriphenylphosphonium chloride in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyltriphenylphosphonium chloride are closely related to its molecular structure. The compound's crystal structure influences its hydrogen bonding capabilities, which in turn affect its solubility and melting point . Additionally, the antimicrobial activity of benzyltriphenylphosphonium salts has been evaluated, showing effectiveness against various bacterial strains, which suggests potential applications in the field of biocides .

Scientific Research Applications

Synthesis and Structural Characterization

- Phosphonium salts, including triphenylphosphonium derivatives, have been synthesized and characterized for their unique structural properties. For example, benzyltriphenylphosphonium chloride monohydrate was unintentionally produced during an attempted synthesis, revealing insights into the compound's crystal structure and hydrogen bonding patterns (Ahmad, Halim, & How, 2015).

Coordination Chemistry

- The coordination chemistry of a DO3A-conjugated triphenylphosphonium (TPP) cation with diagnostically important metal ions has been explored. Complexes with metal ions such as In(III) and Ga(III) were synthesized and characterized, highlighting the potential of TPP-conjugated compounds in diagnostic applications (Yang, Li, & Liu, 2007).

Application in Organic Synthesis

- Phosphonium salts have been utilized in organic synthesis, such as in the preparation of organotrifluoroborato phosphonium ylides. These compounds serve as intermediates in the synthesis of unsaturated organotrifluoroborates, demonstrating the versatility of phosphonium salts in synthetic chemistry (Molander, Ham, & Canturk, 2007).

properties

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl(triphenyl)phosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O5P.ClH/c1-4-10-29(11-5-1)39(30-12-6-2-7-13-30,31-14-8-3-9-15-31)27-28-16-17-32-33(26-28)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMPVIGGQYUWRH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36ClO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)

![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)

![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)